molecular formula C9H5ClF6 B2820702 3-Aminobenzo[b]thiophene-2-carbonitrile CAS No. 34761-14-3

3-Aminobenzo[b]thiophene-2-carbonitrile

Cat. No.: B2820702
CAS No.: 34761-14-3
M. Wt: 262.58 g/mol
InChI Key: HUVYAZUJSCPDLU-UHFFFAOYSA-N
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Description

3-Aminobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and a cyano group at the 2-position. Benzothiophenes are known for their presence in various natural products and synthetic compounds, making them valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-aminobenzo[b]thiophene-2-carbonitrile involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides yields ranging from 58% to 96% . Another approach involves the reaction of 2-fluorobenzonitriles with xanthates in the presence of a non-nucleophilic base like DBU in DMSO .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis and the use of readily available starting materials suggest potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiophenes and more complex heterocyclic structures, which are valuable in drug discovery and materials science .

Mechanism of Action

The mechanism of action of 3-aminobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity by binding to the active site, thereby disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzo[b]thiophene-3-carbonitrile
  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide
  • 2-Cyanothiophene

Uniqueness

3-Aminobenzo[b]thiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and materials science .

Properties

CAS No.

34761-14-3

Molecular Formula

C9H5ClF6

Molecular Weight

262.58 g/mol

IUPAC Name

1-(1-chloro-2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5ClF6/c10-7(9(14,15)16)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H

InChI Key

HUVYAZUJSCPDLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)Cl

solubility

not available

Origin of Product

United States

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